N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
“N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Inhibition of Kynurenine 3-Hydroxylase
One significant application of derivatives of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is in the inhibition of kynurenine 3-hydroxylase. This enzyme plays a crucial role in the kynurenine pathway, which is involved in neurodegenerative diseases. Derivatives such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide have shown high-affinity inhibition of this enzyme, with potential implications for studying the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Anticancer Activity
Sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been evaluated for their anticancer activity. Compounds in this category have demonstrated good cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), medulloblastoma (Daoy), cervical cancer (HeLa), and colon cancer (HT-29). This research highlights the potential of these derivatives as therapeutic agents in cancer treatment (Ghorab et al., 2016).
Photodynamic Therapy for Cancer Treatment
A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base has been synthesized and characterized. This compound exhibits high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy (PDT) applications in cancer treatment. Its photophysical and photochemical properties suggest potential for use as a Type II photosensitizer in treating cancer through PDT (Pişkin et al., 2020).
Antimicrobial Applications
Thiazole azodyes containing sulfonamide moiety have shown effectiveness in UV protection and antimicrobial treatment of cotton fabrics. These compounds provide functional benefits such as improved dyeability and resistance to microbial growth, showcasing their utility in textile applications with added antimicrobial properties (Mohamed et al., 2020).
Mechanism of Action
Target of Action
The compound N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide belongs to the class of thiazole derivatives . Thiazoles are known to exhibit diverse biological activities and have been found in many potent biologically active compounds .
Mode of Action
For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . Other thiazole derivatives have been found to inhibit enzymes such as E. coli MurB and 14a-lanosterol demethylase .
Biochemical Pathways
For instance, some thiazole derivatives have been found to have antitumor and cytotoxic activity, indicating that they may affect pathways related to cell growth and proliferation .
Pharmacokinetics
Thiazole itself is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.
Result of Action
Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physicochemical properties of thiazole, such as its solubility and stability, may be influenced by environmental factors such as ph and temperature .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-24-17-9-8-14(12-18(17)25-2)19-21-15(13-26-19)10-11-20-27(22,23)16-6-4-3-5-7-16/h3-9,12-13,20H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHBROCJHYHNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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